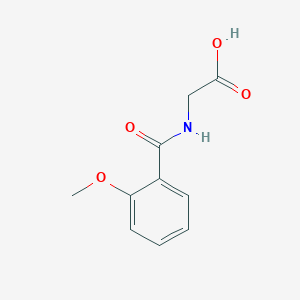

(2-Methoxy-benzoylamino)-acetic acid

Description

Contextualization within N-Acylglycine Chemistry and Related Scaffolds

N-acylglycines are a class of amino acid derivatives characterized by an acyl group linked to the nitrogen atom of glycine (B1666218). chemicalbook.com This structural motif is found in a variety of biologically significant molecules. avantiresearch.com The broader family of N-acyl amino acids (NAAAs) are recognized as important endogenous signaling molecules, playing roles in various physiological processes. nih.gov Research into N-acylglycines and related N-acyl amino acids has revealed their involvement in pathways related to endocannabinoids, with some members exhibiting therapeutic potential. nih.gov

The core structure of (2-Methoxy-benzoylamino)-acetic acid combines the fundamental glycine backbone with a substituted benzoyl moiety. The presence of the methoxy (B1213986) group at the ortho position of the benzene (B151609) ring can influence the molecule's electronic properties, conformation, and potential interactions with biological targets, distinguishing it from the parent compound, N-benzoylglycine (hippuric acid), and other substituted analogs. The synthesis of such N-acyl amino acids can often be achieved through methods like the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. wikipedia.orgjk-sci.com

Historical Trajectories and Evolution of Research on Related Compounds

The study of N-acyl amino acids has a long history, dating back to the 19th century with the discovery of hippuric acid in horse urine. This early work laid the foundation for understanding how organisms metabolize aromatic compounds by conjugating them with amino acids. The Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann, provided a versatile chemical method for synthesizing amides from amines and acid chlorides, which is applicable to the preparation of N-acylglycines. wikipedia.org

In the mid-20th century, interest in N-acyl amino acids grew with the discovery of their roles in various metabolic pathways. More recently, the field has been revitalized by the discovery of N-arachidonoylglycine and other long-chain N-acylglycines as endogenous signaling molecules with potential roles in pain, inflammation, and neurotransmission. avantiresearch.comnih.gov This has spurred a broader investigation into the synthesis and biological activities of a wide array of N-acylglycine derivatives, including those with substituted aromatic acyl groups like this compound.

Significance of this compound as a Model System or Potential Building Block in Research

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure suggests its potential utility as a model system and a synthetic building block. As a derivative of glycine, one of the simplest proteinogenic amino acids, it can be used to probe the effects of N-acylation on the physicochemical and biological properties of amino acids.

The 2-methoxybenzoyl group provides a handle for systematic modifications, allowing researchers to study structure-activity relationships. For instance, variations in the position and nature of the substituent on the phenyl ring can lead to compounds with altered biological activities. Substituted N-benzoylglycines are of interest in medicinal chemistry for the development of novel therapeutic agents. The core scaffold of this compound can be incorporated into larger molecules, making it a valuable building block in the synthesis of more complex chemical structures, such as peptides or heterocyclic compounds with potential pharmacological applications.

Overview of Current Research Gaps and Future Directions

Despite the growing interest in N-acylglycines, there are several research gaps, particularly concerning specifically substituted derivatives like this compound. A significant gap is the lack of detailed experimental data on its biological activities. While the broader class of N-acylglycines has been implicated in various biological processes, the specific effects of the 2-methoxy substitution on the benzoyl ring are not well-characterized.

Future research could focus on several key areas:

Synthesis and Characterization: Development of optimized and scalable synthetic routes for this compound and its analogs. Detailed characterization of its physicochemical properties, including its crystal structure, would provide valuable foundational data.

Biological Screening: A comprehensive biological evaluation of this compound to identify any potential pharmacological activities. This could include screening for effects on enzymes, receptors, and ion channels known to be modulated by other N-acylglycines.

Medicinal Chemistry Applications: Using this compound as a lead compound or a building block for the design and synthesis of new molecules with improved therapeutic properties.

Metabolic Studies: Investigating the metabolic fate of this compound in biological systems to understand its stability and potential metabolites.

Addressing these research gaps will contribute to a more complete understanding of the structure-activity relationships within the N-acylglycine class and could lead to the discovery of new molecules with valuable applications in science and medicine. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLIEPYXSKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355088 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13443-58-8 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy Benzoylamino Acetic Acid and Its Analogues

Classical Synthetic Approaches for Amide Bond Formation

Traditional methods for amide bond formation have been foundational in organic chemistry. These approaches typically rely on the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

Direct Condensation Reactions

Direct condensation involves heating a carboxylic acid and an amine to form an amide with the elimination of water. This method is the most atom-economical in principle, as it does not require coupling agents. However, the direct reaction of 2-methoxybenzoic acid and glycine (B1666218) requires high temperatures (often above 170°C) to overcome the initial acid-base reaction that forms a stable ammonium carboxylate salt and to drive the dehydration process. researchgate.net

The primary drawback of this approach is the need for harsh reaction conditions, which can lead to side reactions and may not be suitable for sensitive substrates. The yields can be variable, and the process is energy-intensive. researchgate.netgoogle.com

| Parameter | Description |

| Reactants | 2-Methoxybenzoic acid, Glycine |

| Conditions | High temperature (>170°C), removal of water |

| Advantages | High atom economy, no coupling reagents |

| Disadvantages | Harsh conditions, potential for side products, high energy consumption |

Activated Ester and Anhydride Methods

To circumvent the harsh conditions of direct condensation, classical synthesis often involves converting the carboxylic acid into a more reactive intermediate. This "activation" step makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine's nitrogen atom.

One of the most common methods is the Schotten-Baumann reaction, which utilizes an acyl chloride. researchgate.net In this approach, 2-methoxybenzoic acid is first converted to 2-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with glycine, typically under basic conditions, to yield the final amide product. While effective, this method generates stoichiometric amounts of waste and uses hazardous reagents. sciepub.com

Alternatively, mixed anhydrides can be formed in situ, or coupling reagents that generate activated esters can be used. Reagents like 1-hydroxybenzotriazole (HOBt) or carbodiimides such as dicyclohexylcarbodiimide (DCC) are frequently employed. sciepub.com These reagents react with the carboxylic acid to form a highly reactive intermediate that readily couples with the amine. However, these methods also suffer from poor atom economy and generate significant waste byproducts. sciepub.com

| Activation Method | Reagent Example | Key Intermediate | Advantages | Disadvantages |

| Acyl Halide | Thionyl Chloride (SOCl₂) | Acyl Chloride | High reactivity, reliable | Hazardous reagents, stoichiometric waste (HCl) |

| Mixed Anhydride | Isobutyl Chloroformate | Mixed Carbonic Anhydride | Milder than acyl chlorides | Temperature control required |

| Carbodiimide | DCC, EDC | O-acylisourea | Widely used, effective | Poor atom economy, byproduct removal |

Modern and Advanced Synthetic Techniques

Contemporary research focuses on developing more efficient, sustainable, and versatile methods for amide synthesis, moving away from the limitations of classical approaches.

Catalytic Strategies for Efficient Synthesis

Catalytic direct amidation represents a significant advancement, aiming to combine the atom economy of direct condensation with the mild conditions of activation methods. These strategies use a catalyst to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for stoichiometric activating agents.

Boric acid has emerged as a simple, inexpensive, and effective catalyst for this transformation. semanticscholar.orgresearchgate.net The proposed mechanism involves the reaction of boric acid with the carboxylic acid (2-methoxybenzoic acid) to form a reactive mixed anhydride intermediate. sciepub.comsciepub.com This intermediate is then attacked by the amine (glycine) to form the amide, regenerating the boric acid catalyst to continue the cycle. sciepub.comsciepub.com This approach significantly lowers the required reaction temperature compared to uncatalyzed direct condensation and proceeds with high yields. semanticscholar.org

Enzymatic synthesis offers another powerful catalytic strategy. nih.gov Enzymes such as lipases can catalyze the formation of amide bonds under very mild, environmentally friendly conditions. nih.gov These biocatalytic methods are highly selective and avoid the use of toxic reagents and solvents, making them an attractive option for green synthesis. nih.govnih.gov

| Catalytic System | Catalyst Example | Reaction Conditions | Advantages |

| Boric Acid Catalysis | B(OH)₃ | Reflux in a non-polar solvent with water removal | Inexpensive, low toxicity, high yield, green |

| Enzymatic Catalysis | Lipase | Aqueous or organic media, mild temperature | High selectivity, green, mild conditions |

| Transition Metal Catalysis | Zirconium Complexes | Varies with catalyst | Can cleave and form amide bonds |

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly guiding the design of synthetic routes for compounds like (2-Methoxy-benzoylamino)-acetic acid. The focus is on maximizing atom economy, minimizing waste, using less hazardous substances, and improving energy efficiency.

Catalytic direct amidation using boric acid is a prime example of a greener approach compared to classical methods. sciepub.com It avoids the use of hazardous chlorinating agents and stoichiometric coupling reagents, thereby reducing waste generation significantly. sciepub.com Solvent-free methods, where reactants are heated directly with a catalyst like boric acid, further enhance the green credentials of the synthesis by eliminating solvent use and simplifying product isolation. researchgate.net

Biocatalysis using enzymes is inherently a green methodology. nih.gov These reactions are typically performed in water or biodegradable solvents under ambient temperature and pressure, drastically reducing the environmental footprint of the synthesis. nih.gov

Solid-Phase Synthesis Applications (if applicable)

Solid-phase synthesis is a powerful technique, particularly for the preparation of libraries of analogues of this compound. This method is foundational to the synthesis of N-substituted glycine oligomers, also known as peptoids. nih.gov

In a typical application, the amino acid component (glycine) is first anchored to a solid support, such as a polymer resin. The acylation reaction is then carried out by treating the resin-bound glycine with an excess of activated 2-methoxybenzoic acid. The use of excess reagents drives the reaction to completion. After the reaction, unreacted reagents and byproducts are simply washed away, greatly simplifying purification. Finally, the desired product is cleaved from the solid support. This methodology is highly amenable to automation and is ideal for generating a diverse set of analogues by varying the carboxylic acid used in the acylation step. researchgate.net

| Step | Description |

| 1. Resin Loading | Glycine (or an analogue) is covalently attached to a solid polymer support (resin). |

| 2. Acylation | The resin-bound amine is treated with an activated form of 2-methoxybenzoic acid (e.g., using HATU or PyBOP as activators). Excess reagents are used to ensure complete reaction. |

| 3. Washing | The resin is washed thoroughly to remove all excess reagents and soluble byproducts. |

| 4. Cleavage | The final product, this compound, is cleaved from the resin using a reagent like trifluoroacetic acid (TFA). |

| 5. Isolation | The product is isolated from the cleavage solution, typically by precipitation and filtration. |

Strategies for Stereoselective Synthesis of Analogues (if relevant to chiral centers)

While this compound itself is achiral, the synthesis of chiral analogues is a significant area of interest, particularly for applications in medicinal chemistry and materials science. Stereoselectivity can be introduced by using chiral starting materials or by employing asymmetric synthesis methodologies.

One strategy involves the use of chiral building blocks. For example, starting with an enantiomerically pure substituted glycine derivative would lead to the formation of a chiral N-(2-methoxybenzoyl) analogue with a defined stereocenter on the acetic acid backbone. Similarly, the use of a chiral substituted 2-methoxybenzoyl chloride, where the chirality resides on a substituent of the aromatic ring, would also yield a stereochemically defined product.

Asymmetric synthesis offers more sophisticated routes to chiral analogues. Chiral auxiliaries can be attached to glycine, directing the subsequent acylation or other transformations in a stereoselective manner. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another advanced approach involves the use of chiral catalysts. For instance, the enantioselective addition of a nucleophile to an imine derived from a glycine ester can be catalyzed by a chiral Lewis acid or a chiral organocatalyst, establishing a stereocenter that is then carried through to the final N-acylated product. Research has also explored the use of enantiomorphous crystals of achiral compounds, such as hippuric acid, to induce enantioselectivity in reactions, a concept that could potentially be applied to the synthesis of chiral analogues of this compound. nih.gov

Purification and Isolation Methodologies for Research Scale Synthesis

The purification and isolation of this compound and its analogues at the research scale are crucial for obtaining materials of high purity for subsequent analysis and application. The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization: Recrystallization is a common and effective technique for purifying solid N-acyl glycines. The crude product obtained from the synthesis is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving the impurities in the solution. For hippuric acid, a close analogue, crystallization from boiling water is a standard procedure. nih.gov The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Extraction: Liquid-liquid extraction is often employed during the work-up of the synthesis to remove unreacted starting materials and by-products. For example, after the Schotten-Baumann reaction, the product is typically precipitated by acidification. Washing the crude product with a solvent in which the desired compound is insoluble but impurities are soluble can be an effective purification step. For instance, washing with cold water is common to remove inorganic salts.

Chromatography: When crystallization is not effective or for the separation of closely related analogues, chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. Reversed-phase HPLC is commonly used for N-acyl amino acids. A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an acid such as formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Column Chromatography: For larger scale purifications, traditional column chromatography using silica gel or other stationary phases can be used. The choice of eluent is critical for achieving good separation.

A combination of these techniques is often used to achieve the desired level of purity for research purposes. The purity of the final product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy Benzoylamino Acetic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The chemical reactivity of (2-Methoxy-benzoylamino)-acetic acid is significantly influenced by its constituent functional groups: a carboxylic acid, an amide, and a substituted aromatic ring. The carboxylic acid moiety, -COOH, is a primary site for several important chemical reactions.

Like other carboxylic acids, this compound exhibits acidic properties due to the ability of the carboxyl group to donate a proton (H⁺). The acidity, quantified by the acid dissociation constant (pKa), is influenced by the electronic effects of the N-(2-methoxybenzoyl) substituent. This substituent exerts an electron-withdrawing inductive effect, which tends to increase the acidity of the carboxylic acid compared to unsubstituted acetic acid. msu.edu

The carboxylic acid group readily undergoes esterification , a condensation reaction with an alcohol in the presence of an acid catalyst, to form an ester and water. msu.edu This reversible reaction, often referred to as Fischer esterification, can be driven to completion by removing water as it forms. For example, reaction with ethanol (B145695) would yield ethyl (2-Methoxy-benzoylamino)-acetate.

Furthermore, the hydroxyl group of the carboxylic acid can be replaced to form acyl derivatives. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride. This intermediate is a versatile precursor for the synthesis of other derivatives, such as amides and esters, under milder conditions than direct conversion from the carboxylic acid.

The reactivity of carboxylic acid derivatives is largely governed by the nature of the substituent attached to the acyl group. The electrophilicity of the carbonyl carbon is a key factor; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. ucalgary.ca

Table 1: Comparison of Acidity (pKa) for Related Carboxylic Acids

| Compound Name | Structure | Typical pKa Value |

| Acetic Acid | CH₃COOH | ~4.76 |

| Glycine (B1666218) | H₂N-CH₂-COOH | ~2.34 (carboxyl) |

| This compound | 2-MeO-C₆H₄-CO-NH-CH₂-COOH | Estimated ~3.5-4.0* |

| Note: The pKa value for this compound is an estimate based on the known electron-withdrawing effects of amide groups, which are generally weaker than the effect of a protonated amino group as seen in glycine. |

Chemical Transformations Involving the Amide Moiety

The amide linkage (-CO-NH-) in this compound is characterized by its significant stability, a result of resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. nih.gov Despite this stability, the amide moiety can undergo several key chemical transformations under specific conditions.

Hydrolysis is a fundamental reaction of amides, involving the cleavage of the amide bond. This can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide is hydrolyzed to yield 2-methoxybenzoic acid and the protonated form of glycine (glycinium ion).

Base-catalyzed hydrolysis (saponification): When heated with a strong base (e.g., NaOH), the amide bond is cleaved to produce the salt of the carboxylic acid (sodium 2-methoxybenzoate) and glycine.

Reduction of the amide group can be accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), transforming the N-acylglycine derivative into a secondary amine. The product of the reduction of this compound would be N-(2-methoxybenzyl)glycine, after an aqueous workup. libretexts.org

These transformations allow for the selective modification or cleavage of the amide portion of the molecule, providing pathways to synthesize different classes of compounds.

Table 2: Summary of Transformations for the Amide Moiety

| Reaction | Reagents | Conditions | Products |

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl) | Heat | 2-Methoxybenzoic acid + Glycine hydrochloride |

| Base Hydrolysis | OH⁻ (e.g., aq. NaOH) | Heat | Sodium 2-methoxybenzoate (B1232891) + Glycine |

| Reduction | 1. LiAlH₄ 2. H₂O | Anhydrous ether, then aqueous workup | N-(2-methoxybenzyl)glycine |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Methoxy-substituted Phenyl Ring

The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, where a hydrogen atom on the ring is replaced by a substituent. The outcome of these reactions is dictated by the electronic properties of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the N-acylamino-acetic acid group.

For electrophilic aromatic substitution (EAS) , the substituents determine both the rate of reaction and the position of the incoming electrophile. msu.edu

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. It increases the electron density of the ring through its +R (resonance) effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu

The N-acylamino-acetic acid group is a deactivating group and a meta-director. The carbonyl adjacent to the nitrogen withdraws electron density from the phenyl ring via its -R effect, making the ring less reactive.

When both groups are present, their directing effects must be considered collectively. The powerful ortho, para-directing influence of the methoxy group typically dominates. The methoxy group is at position 1, and the amide group is at position 2. Therefore, the positions ortho (position 6) and para (position 4) to the methoxy group are the most activated sites for electrophilic attack. Steric hindrance from the adjacent amide group may disfavor substitution at position 3. Thus, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to occur primarily at the C4 and C6 positions. youtube.com

Nucleophilic aromatic substitution (NAS) reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group. masterorganicchemistry.comfishersci.co.uk The ring in this compound is not strongly activated for NAS, as the methoxy group is electron-donating. Therefore, standard NAS reactions are unlikely to occur under mild conditions. However, reactions involving the displacement of the methoxy group might be possible under forcing conditions or via alternative mechanisms like those involving benzyne (B1209423) intermediates, though these are less common. ntu.edu.sg

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Position | Substituent | Electronic Effect | Directing Influence | Predicted Site of Attack |

| C1 | -OCH₃ | Activating (+R > -I) | Ortho, Para | C4, C6 |

| C2 | -CO-NH-CH₂-COOH | Deactivating (-R, -I) | Meta | C4, C6 |

| Note: The positions are numbered starting from the carbon bearing the methoxy group. The activating methoxy group's directing effect is dominant, making positions 4 (para) and 6 (ortho) the most probable sites for electrophilic substitution. |

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the chemical behavior of this compound requires the study of its reaction kinetics and thermodynamics. Such investigations provide quantitative data on reaction rates, equilibria, and energy changes.

The influence of temperature on the reaction rate is described by the Arrhenius equation. By conducting the reaction at various temperatures and measuring the corresponding rate constants (k), the activation energy (Ea) can be calculated. mdpi.com The activation energy represents the minimum energy barrier that must be overcome for the reaction to occur.

Thermodynamics: Thermodynamic analysis provides insight into the energy and equilibrium of a reaction. Key parameters include:

Enthalpy change (ΔH): Describes the heat absorbed or released during the reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.

Entropy change (ΔS): Measures the change in disorder or randomness of the system.

Gibbs free energy change (ΔG): Determines the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous process.

These parameters can be determined by studying the reaction equilibrium at different temperatures. The equilibrium constant (Keq) is related to the Gibbs free energy change. The van't Hoff equation allows for the calculation of ΔH and ΔS from the variation of Keq with temperature. mdpi.comresearchgate.net

Table 4: Hypothetical Kinetic and Thermodynamic Data for the Esterification of this compound with Ethanol

| Parameter | Symbol | Hypothetical Value | Unit |

| Rate Constant at 323 K | k | 1.5 x 10⁻⁴ | L mol⁻¹ s⁻¹ |

| Activation Energy | Ea | 65 | kJ mol⁻¹ |

| Enthalpy Change | ΔH° | -5.0 | kJ mol⁻¹ |

| Entropy Change | ΔS° | -15 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy at 298 K | ΔG° | -0.53 | kJ mol⁻¹ |

| Note: These values are illustrative and represent typical data that would be obtained from experimental kinetic and thermodynamic studies of an esterification reaction. |

Proposed Reaction Mechanisms and Intermediates

The transformations of this compound proceed through specific multi-step reaction mechanisms involving various reactive intermediates.

Fischer Esterification Mechanism: The acid-catalyzed esterification of the carboxylic acid group involves several key steps. First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate . Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Electrophilic Aromatic Substitution Mechanism: The substitution on the aromatic ring proceeds via a mechanism involving a carbocation intermediate known as an arenium ion or sigma complex . msu.edu In the first step, which is typically the rate-determining step, the aromatic π system acts as a nucleophile and attacks the electrophile (E⁺). This breaks the aromaticity of the ring and forms the resonance-stabilized arenium ion. The positive charge in this intermediate is delocalized across the ring, particularly at the positions ortho and para to the site of attack. The presence of the electron-donating methoxy group helps to stabilize this intermediate, especially when attack occurs at the ortho and para positions. msu.edu In the final, fast step, a base removes a proton from the sp³-hybridized carbon where the electrophile has attached, restoring the aromatic system and forming the substituted product.

Amide Hydrolysis Mechanism (Acid-Catalyzed): The mechanism for acid-catalyzed amide hydrolysis begins with the protonation of the amide carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. A water molecule then attacks this electrophilic carbon, forming a tetrahedral intermediate. Following proton transfer from the oxygen of the attacking water molecule to the nitrogen atom, the C-N bond is cleaved. This cleavage is facilitated by the departure of the amine as a neutral leaving group (glycine), which is subsequently protonated under the acidic conditions. The final product is the corresponding carboxylic acid (2-methoxybenzoic acid).

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy Benzoylamino Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A complete assignment of the proton (¹H) and carbon-13 (¹³C) spectra, augmented by two-dimensional correlation experiments, allows for an unambiguous mapping of the molecular framework.

The ¹H NMR spectrum of (2-Methoxy-benzoylamino)-acetic acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region will show a complex pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The aliphatic region will contain signals for the methylene (B1212753) and methoxy (B1213986) protons, while the amide and carboxylic acid protons are expected at the downfield end of the spectrum.

The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integrations are detailed in the table below. The aromatic protons (H-3, H-4, H-5, H-6) create a coupled system, with their shifts influenced by the electron-donating methoxy group and the electron-withdrawing amide group. The amide proton (NH) is expected to show coupling to the adjacent methylene (CH₂) protons, which would appear as a doublet. The carboxylic acid proton is typically a broad singlet and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance.

Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| COOH | 12.50 | broad singlet (br s) | - | 1H |

| NH | 8.85 | triplet (t) | J = 5.9 Hz | 1H |

| H-6 | 7.85 | doublet of doublets (dd) | J = 7.8, 1.8 Hz | 1H |

| H-4 | 7.50 | triplet of doublets (td) | J = 8.4, 1.8 Hz | 1H |

| H-3 | 7.15 | doublet (d) | J = 8.4 Hz | 1H |

| H-5 | 7.05 | triplet (t) | J = 7.5 Hz | 1H |

| CH₂ | 4.00 | doublet (d) | J = 5.9 Hz | 2H |

| OCH₃ | 3.90 | singlet (s) | - | 3H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum is predicted to show ten distinct signals. The carbonyl carbons of the amide and carboxylic acid groups are expected in the highly deshielded region (165-175 ppm). The aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the methoxy group (C-2) being the most deshielded in that region. The aliphatic methylene (CH₂) and methoxy (OCH₃) carbons will resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C=O (acid) | 171.5 | Quaternary (C) |

| C=O (amide) | 168.0 | Quaternary (C) |

| C-2 | 157.5 | Quaternary (C) |

| C-4 | 132.5 | Methine (CH) |

| C-6 | 131.0 | Methine (CH) |

| C-1 | 125.0 | Quaternary (C) |

| C-5 | 120.5 | Methine (CH) |

| C-3 | 112.0 | Methine (CH) |

| OCH₃ | 56.0 | Methyl (CH₃) |

| CH₂ | 41.5 | Methylene (CH₂) |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include:

A cross-peak between the amide proton (NH, δ ~8.85) and the methylene protons (CH₂, δ ~4.00).

Correlations among the adjacent aromatic protons: H-3 ↔ H-4, H-4 ↔ H-5, and H-5 ↔ H-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). Expected correlations are:

Aromatic protons H-3, H-4, H-5, and H-6 to their respective carbons C-3, C-4, C-5, and C-6.

Methylene protons (CH₂, δ ~4.00) to the methylene carbon (CH₂, δ ~41.5).

Methoxy protons (OCH₃, δ ~3.90) to the methoxy carbon (OCH₃, δ ~56.0).

From the methylene protons (CH₂) to the amide carbonyl (C=O, δ ~168.0) and the acid carbonyl (C=O, δ ~171.5) .

From the amide proton (NH) to the amide carbonyl (C=O, δ ~168.0) , the methylene carbon (CH₂, δ ~41.5) , and the aromatic carbons C-1 and C-6 .

From the methoxy protons (OCH₃) to the aromatic carbon C-2 (δ ~157.5) .

From aromatic proton H-6 to the amide carbonyl (C=O, δ ~168.0) and aromatic carbons C-2 and C-4 .

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₁NO₄), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated.

Molecular Formula: C₁₀H₁₁NO₄

Monoisotopic Mass: 209.0688 u

Predicted [M+H]⁺: 210.0761 u

An experimental HRMS measurement matching this predicted m/z value to within a few parts per million (ppm) would serve as definitive confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce a characteristic pattern of daughter ions. This pattern provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. The major predicted fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below.

Predicted MS/MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Description of Fragmentation |

| 192.0655 | [C₁₀H₁₀NO₃]⁺ | H₂O | Loss of a water molecule from the carboxylic acid group. |

| 164.0706 | [C₉H₁₀NO₂]⁺ | H₂O + CO | Subsequent loss of carbon monoxide from the 192.0655 ion. |

| 150.0550 | [C₈H₈NO₂]⁺ | HCOOH₂ | Loss of protonated formic acid from the glycine (B1666218) tail. |

| 135.0441 | [C₈H₇O₂]⁺ | C₂H₄NO₂ | Cleavage of the amide C-N bond, yielding the 2-methoxybenzoyl cation. This is a very characteristic and expected fragment. |

| 107.0491 | [C₇H₇O]⁺ | CO | Loss of carbon monoxide from the 2-methoxybenzoyl cation. |

| 92.0386 | [C₆H₆N]⁺ | CH₃ | Loss of a methyl radical from the 107.0491 ion. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these methods provide a detailed fingerprint based on the vibrations of its constituent parts: the carboxylic acid, the secondary amide, the ortho-disubstituted aromatic ring, the methoxy group, and the methylene bridge.

The vibrational spectrum is largely defined by the strong hydrogen bonding capabilities of the amide and carboxylic acid groups. In the solid state, the O-H stretch of the carboxylic acid is expected to appear as a very broad and intense band in the IR spectrum, typically in the 2500–3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. This broadening is a hallmark of the strong hydrogen bonds formed in carboxylic acid dimers. The N-H stretching vibration of the secondary amide is anticipated in the 3200–3400 cm⁻¹ range, also broadened due to hydrogen bonding.

The carbonyl (C=O) stretching vibrations are particularly informative. Two distinct C=O bands are expected: one from the carboxylic acid (around 1700–1730 cm⁻¹) and one from the amide group (Amide I band, around 1630–1680 cm⁻¹). The exact positions are sensitive to the extent and nature of hydrogen bonding. Other key vibrations include the Amide II band (a mix of N-H bending and C-N stretching) around 1510–1570 cm⁻¹, aromatic C=C stretching bands in the 1450–1600 cm⁻¹ region, and C-O stretching vibrations from the methoxy and carboxylic acid groups between 1000 and 1300 cm⁻¹.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid (H-bonded) | 2500 - 3300 | Strong, very broad | Weak |

| N-H Stretch | Amide (H-bonded) | 3200 - 3400 | Medium, broad | Weak |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak | Strong |

| C-H Stretch | Methylene & Methoxy | 2850 - 3000 | Medium-Weak | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong | Medium |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong | Weak |

| C-O-C Stretch | Methoxy (Aryl-Alkyl Ether) | 1230 - 1270 (asym) & 1020-1075 (sym) | Strong | Medium |

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been publicly reported, its solid-state architecture can be reliably predicted by examining the structures of closely related molecules, such as N-benzoylalanine and other N-acyl amino acids. researchgate.net A primary structural feature would be the formation of a centrosymmetric dimer in the crystal lattice. This motif is exceptionally common for carboxylic acids and is formed by two strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules.

Based on crystallographic data from analogous compounds, a table of expected bond lengths and angles can be compiled to represent the likely molecular geometry. nih.govresearchgate.net

Table 2: Expected Molecular Geometry Parameters for this compound from Analogues

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| Carboxylic C=O | ~ 1.21 Å | |

| Carboxylic C-O | ~ 1.31 Å | |

| Amide C=O | ~ 1.23 Å | |

| Amide C-N | ~ 1.33 Å | |

| N-C (alpha) | ~ 1.45 Å | |

| Bond Angles (°) | ||

| O=C-O (Carboxyl) | ~ 124° | |

| O-C-C (Carboxyl) | ~ 111° | |

| O=C-N (Amide) | ~ 123° |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral analogues)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These techniques measure the differential absorption of left- and right-circularly polarized light.

The target molecule, this compound, is achiral. Its structure contains a plane of symmetry (approximating the plane of the benzoyl and glycine groups), and it lacks a stereocenter. Therefore, it does not have enantiomers and will not exhibit any chiroptical activity; its ECD spectrum is null.

However, the principles of chiroptical spectroscopy become directly applicable when considering chiral analogues of this compound. Chirality can be introduced by replacing the achiral glycine unit with a chiral amino acid. For instance, the synthesis of N-(2-Methoxybenzoyl)-L-alanine or N-(2-Methoxybenzoyl)-D-alanine would produce chiral molecules.

For such a chiral analogue, ECD spectroscopy would be a powerful tool for:

Determining Absolute Configuration: The sign of the Cotton effects (the positive and negative peaks) in the ECD spectrum, particularly those associated with the electronic transitions of the 2-methoxybenzoyl chromophore, could be correlated to the R/S configuration at the alanine (B10760859) α-carbon. This is often achieved by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov

Quantifying Enantiomeric Excess (ee): The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers in a mixture. nih.gov By measuring the ECD spectrum of a sample and comparing it to the spectrum of a pure enantiomer standard, one can precisely calculate the enantiomeric excess, a critical parameter in pharmaceutical and chemical synthesis. The analysis of chiral amino acid derivatives by ECD is a well-established method. nih.govrsc.org

Thus, while inapplicable to this compound itself, chiroptical spectroscopy is a vital characterization technique for its closely related chiral derivatives.

Computational and Theoretical Studies on 2 Methoxy Benzoylamino Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of (2-Methoxy-benzoylamino)-acetic acid would typically involve geometry optimization to find the lowest energy structure. From this, a wealth of electronic properties could be calculated, including:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.

Electron Density Distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its interactions with other molecules.

Mulliken and Natural Population Analysis (NPA): These analyses would assign partial charges to each atom, offering a quantitative picture of the charge distribution and identifying potentially reactive sites.

A hypothetical data table of results from a DFT study might look like this:

| Property | Calculated Value (Hypothetical) | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -850.123 | Hartrees |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, which are based on first principles without empirical parameterization, could offer a more rigorous (though computationally expensive) prediction of the electronic properties of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain highly accurate energies and wavefunctions. These methods would be particularly useful for benchmarking the results from DFT calculations and for studying excited electronic states.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the amide and acetic acid side chains in this compound suggests the existence of multiple stable conformations. A thorough conformational analysis would be essential to understand its three-dimensional structure and how it might interact with biological targets. This would involve systematically rotating the rotatable bonds and calculating the corresponding energy to map the potential energy surface. The results would identify the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, the following could be investigated:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies would allow for the assignment of peaks in an experimental IR spectrum to specific molecular motions (e.g., C=O stretch, N-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms could be calculated and compared to experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

A hypothetical table comparing experimental and calculated spectroscopic data might be structured as follows:

| Vibrational Mode (IR) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O (acid) stretch | 1750 | 1735 |

| N-H bend | 1550 | 1540 |

| C=O (amide) stretch | 1680 | 1665 |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations could reveal the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD could provide insights into:

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Solvation Effects: How the surrounding solvent molecules (e.g., water) interact with and influence the structure and dynamics of the compound.

Intermolecular Interactions: How multiple molecules of this compound might interact with each other.

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule. For this compound, this could involve:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites.

Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Reaction Pathway Modeling: By calculating the energies of reactants, transition states, and products, computational methods can be used to model potential reaction pathways, such as hydrolysis of the amide bond or reactions at the carboxylic acid group.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Systematic Modifications of the Carboxylic Acid Group (e.g., esterification, amide formation)

The terminal carboxylic acid group is a critical functional group, often involved in hydrogen bonding or ionic interactions with biological targets. Its modification can significantly impact a compound's polarity, solubility, and ability to cross cell membranes.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to increase lipophilicity and potentially improve cell permeability, a tactic often used in prodrug design. The reaction, typically an acid-catalyzed reaction with an alcohol (Fischer esterification), can produce a wide range of esters. libretexts.org For example, reacting (2-Methoxy-benzoylamino)-acetic acid with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The reaction is reversible and can be driven to completion by removing the water formed. libretexts.org

Amide Formation: Converting the carboxylic acid to a primary, secondary, or tertiary amide introduces different hydrogen bonding capabilities and steric profiles. Amide synthesis is generally achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), followed by reaction with a desired amine. dur.ac.ukresearchgate.net This approach allows for the introduction of a diverse array of substituents.

Table 1: Representative Derivatives of the Carboxylic Acid Moiety

This interactive table showcases potential ester and amide derivatives of this compound, illustrating how systematic modifications can alter the properties of the parent compound.

| Derivative Type | Reactant | Resulting Functional Group | Potential Change in Property |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH) | -COOCH₃ | Increased lipophilicity, loss of acidic proton |

| Ethyl Ester | Ethanol (C₂H₅OH) | -COOCH₂CH₃ | Further increased lipophilicity |

| Primary Amide | Ammonia (NH₃) | -CONH₂ | Maintains H-bond donor/acceptor sites, neutral |

| N-Methyl Amide | Methylamine (CH₃NH₂) | -CONHCH₃ | Reduced H-bond donor capacity, increased steric bulk |

| N,N-Dimethyl Amide | Dimethylamine ((CH₃)₂NH) | -CON(CH₃)₂ | Loss of H-bond donor capacity, increased steric bulk |

Chemical Modifications and Substituent Effects on the Methoxy-substituted Phenyl Ring

The electronic and steric properties of the phenyl ring can be fine-tuned by altering the position of the methoxy (B1213986) group or by introducing additional substituents. These changes can influence the molecule's conformation and its interaction with target binding sites.

The position of the methoxy group is a key determinant of activity. SAR studies on related compounds have shown that moving a methoxy group from the 4-position to the 2- or 3-position can cause a decrease in potency, suggesting that its specific location is crucial for optimal interaction with a biological target. nih.gov Introducing additional electron-donating groups (e.g., hydroxyl, other alkoxy groups) or electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl) at various positions on the ring can probe the electronic requirements of the binding pocket. For instance, research has indicated that electron-donating groups might be more beneficial for the biological activity of certain structures than electron-withdrawing groups. nih.gov

Table 2: Phenyl Ring Analogue Modifications and Potential Effects

Explore the effects of various substitutions on the phenyl ring of this compound. This table provides examples of how different functional groups can be used to probe the structure-activity relationship.

| Modification | Example Substituent | Position | Rationale for SAR Study |

|---|---|---|---|

| Positional Isomer | -OCH₃ | 3- or 4- | Investigate importance of methoxy group position |

| Electron-Donating Group | -OH, -CH₃ | 4- or 5- | Probe for favorable electronic interactions |

| Electron-Withdrawing Group | -Cl, -F, -CF₃ | 4- or 5- | Probe for tolerance to electronegative groups |

| Steric Bulk | -C(CH₃)₃ | 4- | Determine steric constraints of the binding pocket |

| Multiple Substitutions | 3,4-di-OCH₃ | 3- and 4- | Evaluate effect of multiple substitutions |

Alterations of the Amide Linkage and Glycine (B1666218) Moiety

The amide bond and the adjacent glycine unit provide structural rigidity and specific hydrogen bonding patterns. Replacing the amide bond with bioisosteric groups can alter these properties and potentially increase metabolic stability. Examples of amide bioisosteres include reverse amides, thioamides, esters, or stable C-C bonds.

Modifying the glycine moiety allows for the exploration of steric and stereochemical requirements.

Homologation: Inserting an additional methylene (B1212753) group to form a β-alanine analogue would increase the distance between the amide and the carboxylic acid, testing the spatial requirements of the binding site.

Substitution: Replacing one of the α-hydrogens of the glycine with a methyl group (to give an alanine (B10760859) analogue) introduces a chiral center. Synthesizing and testing both the (R)- and (S)-enantiomers can reveal stereospecific interactions with the target.

Alternative Amino Acids: Using other small, non-functionalized amino acids can probe for steric tolerance around the α-carbon.

Design Principles for Libraries of this compound Analogues

To efficiently explore the SAR, libraries of analogues are often synthesized. A common approach is combinatorial chemistry, where a core scaffold is reacted with a set of diverse building blocks. For this compound, a library could be constructed by combining a variety of substituted 2-aminobenzoic acids with a range of amino esters. This parallel synthesis approach allows for the rapid generation of numerous compounds for screening. mdpi.com

The design of such a library should be guided by principles of chemical diversity, ensuring a broad exploration of chemical space (e.g., lipophilicity, electronics, sterics). Initial screening of a diverse library can identify "hits," which can then inform the design of smaller, more focused libraries for lead optimization.

Methodologies for Investigating Structure-Activity Relationships (SAR) in a Research Context

A systematic investigation of SAR is essential for successful lead optimization. nih.gov This process typically involves a feedback loop of chemical synthesis, biological testing, and data analysis.

Chemical Synthesis: Analogues designed in the previous steps are synthesized and purified.

Biological Assays: The synthesized compounds are tested in relevant biological assays to determine their activity. These can be in vitro enzyme inhibition assays (e.g., measuring IC50 values against targets like cyclooxygenases) or cell-based assays that measure a functional outcome. nih.govmdpi.com

Data Analysis and SAR Determination: The biological activity data is correlated with the structural modifications. For example, plotting activity versus a physicochemical property (like logP for lipophilicity) can reveal trends.

Quantitative Structure-Activity Relationship (QSAR): For larger datasets, computational QSAR models can be developed. These models create a mathematical relationship between the chemical structures of the analogues and their biological activities, allowing for the prediction of the activity of novel, unsynthesized compounds and guiding the next round of analogue design. nih.gov

This iterative cycle of design, synthesis, and testing is the cornerstone of medicinal chemistry and is critical for developing a comprehensive understanding of the SAR for the this compound scaffold.

Biological and Pharmacological Relevance of 2 Methoxy Benzoylamino Acetic Acid and Its Derivatives

Exploration of Molecular Targets and Binding Mechanisms

No specific molecular targets or detailed binding mechanisms for (2-Methoxy-benzoylamino)-acetic acid have been identified in the available literature.

Enzymatic Interaction Studies and Inhibition Kinetics

There is no available data from enzymatic interaction studies or inhibition kinetics for this compound.

Receptor-Ligand Binding Affinity and Selectivity Investigations

Information regarding the receptor-ligand binding affinity and selectivity of this compound is not available.

Cell-Based Assays for Investigating Cellular Responses and Mechanistic Pathways

No cell-based assay results have been published that would elucidate the cellular responses or mechanistic pathways affected by this compound.

Modulation of Biological Pathways by this compound Analogues

There is no information on how analogues of this compound might modulate biological pathways.

In Vitro Studies on Specific Biological Systems (e.g., protein-ligand interactions)

Specific in vitro studies detailing the interactions of this compound with biological systems, such as protein-ligand interactions, are not documented in the available scientific literature.

Advanced Applications of 2 Methoxy Benzoylamino Acetic Acid in Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

As a derivative of the simplest amino acid, glycine (B1666218), (2-Methoxy-benzoylamino)-acetic acid possesses both a carboxylic acid and an amide functional group. This bifunctionality, in theory, allows it to serve as a building block in the synthesis of more complex molecules. The carboxylic acid can be activated and coupled with amines to form larger peptide-like structures, while the amide bond is generally stable but can be cleaved under specific conditions. The 2-methoxybenzoyl group provides steric bulk and can influence the electronic properties of the molecule.

However, a thorough search of the scientific literature did not yield specific examples or detailed research findings where this compound is explicitly used as a key building block in the total synthesis of complex natural products or other intricate molecular architectures. Its application in this area appears to be either not yet explored or not published in readily accessible sources.

Role in the Development of Chiral Auxiliaries or Ligands

This compound itself is not chiral. To function as a chiral auxiliary or ligand, it would need to be modified to incorporate a stereocenter or be used in conjunction with a chiral catalyst. The N-acyl glycine structure is a common motif in ligands for asymmetric catalysis, but there are no specific reports of the 2-methoxybenzoyl derivative being employed for this purpose. The development of chiral auxiliaries typically involves the use of readily available chiral starting materials, and while glycine is a common starting point, the specific 2-methoxybenzoyl derivative does not appear to be a widely adopted choice in the design of new chiral auxiliaries or ligands for asymmetric synthesis.

Potential in Supramolecular Chemistry and Self-Assembly Research

The structure of this compound, containing both hydrogen bond donor (amide N-H) and acceptor (carbonyl and ether oxygens) sites, as well as an aromatic ring capable of π-π stacking, suggests a potential for its involvement in supramolecular chemistry and self-assembly. N-acyl amino acids are known to form various self-assembled structures, such as gels, fibers, and vesicles, in different solvents.

Despite this theoretical potential, there is a lack of published research specifically investigating the self-assembly properties of this compound or its derivatives. Studies on the supramolecular behavior of similar N-acyl glycines exist, but direct experimental data for this particular compound, including critical aggregation concentrations or the morphology of any self-assembled structures, are not available in the searched literature.

Exploration in Bioconjugation and Chemical Biology Tools

Bioconjugation involves the linking of molecules to biomolecules such as proteins or nucleic acids. The carboxylic acid group of this compound could potentially be activated to react with amine groups on proteins, such as the side chain of lysine. However, this is a very general reactivity and does not represent a specific or advanced application. There are no reports of this compound being used to introduce a unique label, reporter group, or to have a specific application as a chemical biology tool. The 2-methoxybenzoyl moiety does not possess obvious functionalities for bioorthogonal reactions, which are a cornerstone of modern chemical biology.

Future Research Directions and Emerging Paradigms for 2 Methoxy Benzoylamino Acetic Acid

Integration with High-Throughput Screening and Combinatorial Chemistry in Research

Currently, there is no specific data available from high-throughput screening (HTS) or combinatorial chemistry studies involving (2-Methoxy-benzoylamino)-acetic acid.

However, HTS could be a powerful tool to uncover the biological activities of this compound. Large libraries of diverse small molecules could be screened to identify potential protein targets for this compound. This would involve testing the compound against numerous assays representing a wide range of biological pathways.

Combinatorial chemistry offers a strategy to systematically generate a library of analogs of this compound. By varying the substituents on the phenyl ring and modifying the acetic acid moiety, a vast number of related compounds could be synthesized. This library could then be subjected to HTS to explore structure-activity relationships (SAR) and identify derivatives with improved potency, selectivity, or other desirable properties.

Table 1: Hypothetical High-Throughput Screening and Combinatorial Chemistry Approach for this compound

| Technique | Application to this compound | Potential Outcomes |

| High-Throughput Screening (HTS) | Screening against a panel of diverse biological targets (e.g., enzymes, receptors). | Identification of novel biological activities and potential therapeutic targets. |

| Combinatorial Chemistry | Synthesis of a library of analogs by modifying the aromatic ring and the acetic acid side chain. | Generation of a diverse set of molecules for SAR studies and lead optimization. |

Exploration of Novel Synthetic Pathways and Catalytic Systems

Detailed research on novel synthetic pathways and the use of advanced catalytic systems specifically for the production of this compound is not readily found in the current body of scientific literature.

Future research could focus on developing more efficient and environmentally friendly synthetic routes. This might involve exploring the use of novel catalysts, such as biocatalysts or organometallic catalysts, to improve reaction yields and reduce the number of synthetic steps. Flow chemistry, a modern synthetic technique, could also be investigated to enable a more controlled and scalable synthesis of the compound.

The development of new catalytic systems could also facilitate the asymmetric synthesis of chiral derivatives of this compound, which could be crucial if the biological activity is found to be stereospecific.

Advanced Characterization Techniques and Methodological Innovations

There is a lack of published studies employing advanced characterization techniques or methodological innovations specifically for this compound.

Advanced analytical methods would be essential for a thorough characterization of the compound and its potential interactions with biological systems. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) and X-ray crystallography could provide detailed insights into its three-dimensional structure. Mass spectrometry-based techniques, including proteomics and metabolomics, could be used to identify its cellular targets and understand its mechanism of action.

Methodological innovations, such as the use of cryogenic electron microscopy (cryo-EM) could be employed to visualize the interaction of this compound with its target proteins at an atomic level, providing invaluable information for rational drug design.

Interdisciplinary Research Opportunities with Biology, Materials Science, and Engineering

Specific interdisciplinary research projects involving this compound across biology, materials science, and engineering have not been documented in available literature.

The structure of this compound presents several opportunities for interdisciplinary research:

Biology: In-depth biological studies could explore its potential as a therapeutic agent. This would involve cell-based assays, animal models, and 'omics' technologies to elucidate its biological function and therapeutic potential.

Materials Science: The compound could be explored as a building block for novel materials. For example, it could be incorporated into polymers to create biocompatible materials for medical devices or drug delivery systems. Its self-assembly properties could also be investigated for the development of new nanomaterials.

Engineering: Chemical and biomedical engineering principles could be applied to develop efficient and scalable processes for the production of this compound. Furthermore, engineering approaches could be used to design and fabricate novel drug delivery systems to enhance its therapeutic efficacy.

Leveraging Artificial Intelligence and Machine Learning in the Design and Discovery of Related Compounds

The application of artificial intelligence (AI) and machine learning (ML) to the design and discovery of compounds related to this compound has not been reported.

AI and ML have the potential to significantly accelerate the discovery and optimization of new drug candidates based on the scaffold of this compound. Machine learning models could be trained on existing data of similar compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives.

Generative AI models could be used to design new molecules with desired properties from scratch. These in silico designed compounds could then be synthesized and tested, creating a closed-loop system for rapid and efficient drug discovery.

Table 2: Potential Applications of AI and Machine Learning for this compound Research

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training ML models to predict biological activity, toxicity, and ADME properties of analogs. | Prioritization of synthetic efforts towards the most promising compounds. |

| De Novo Design | Using generative models to design novel molecules with optimized properties. | Exploration of a vast chemical space and discovery of novel drug candidates. |

| Retrosynthesis Prediction | Employing AI tools to predict efficient synthetic routes for designed compounds. | Acceleration of the synthesis and experimental validation of new molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methoxy-benzoylamino)-acetic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation of 2-methoxybenzoyl chloride with glycine derivatives under controlled pH (e.g., using sodium bicarbonate). Refluxing in ethanol for 6–8 hours facilitates amide bond formation . Purification involves recrystallization from ethanol or gradient column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is validated via melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and -NMR spectroscopy (DMSO-d, δ 3.8 ppm for methoxy group) .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using a MoKα source (λ = 0.71073 Å). Crystallization is achieved via slow evaporation of an ethanol solution. Data collection at 296 K with a triclinic space group (e.g., P1) allows determination of unit cell parameters (e.g., a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å). Structural refinement using SHELXL software confirms bond lengths (C=O: ~1.23 Å) and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms amide (N–H stretch: ~3300 cm, C=O: ~1650 cm) and methoxy groups (C–O–C: ~1250 cm).

- -NMR : Peaks at δ 8.2–8.5 ppm (amide NH), δ 3.8–4.0 ppm (methoxy OCH), and δ 3.5–3.7 ppm (acetic acid CH).

- LC-MS : Validates molecular ion peak (m/z ≈ 223.2 for [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electronic properties (HOMO-LUMO gap, electrostatic potential maps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), with validation via MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Methodological Answer : Discrepancies in, e.g., observed vs. calculated -NMR shifts may arise from solvent effects or conformational flexibility. Use CPCM solvent models in Gaussian09 for NMR prediction. For crystallographic disagreements (e.g., bond angles), re-refine data with alternative software (Olex2 vs. SHELX) and cross-validate with spectroscopic data .

Q. How can regioselective functionalization of the benzene ring be achieved?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) is directed by the methoxy group’s ortho/para-directing effects. Monitor regiochemistry via LC-MS and -NMR (e.g., para-substitution shows distinct carbonyl carbon shifts). Alternative approaches include Pd-catalyzed C–H activation (e.g., using Pd(OAc)/ligands) for meta-functionalization .

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., COX-2 inhibition) using fluorometric or colorimetric kits. Pre-incubate the compound with the enzyme (30 min, 37°C), then add substrate (e.g., arachidonic acid for COX-2). Measure IC values via nonlinear regression (GraphPad Prism) and compare to controls (e.g., indomethacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.